molecular formula C22H19FN4O2 B2386677 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946377-52-2

2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2386677
CAS No.: 946377-52-2
M. Wt: 390.418
InChI Key: DIOMLWMBASDXNH-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and piperazinyl groups. Common reagents used in these reactions include fluorobenzene, piperazine, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazole derivatives.

Biology

Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for its potential to inhibit specific biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may be tested for its efficacy in treating various diseases, including infections and cancer.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-5-(4-piperazin-1-yl)oxazole-4-carbonitrile
  • 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperidin-1-yl)oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile may exhibit unique biological activities due to the presence of the 4-methylbenzoyl group. This structural feature can influence the compound’s binding affinity and specificity for its molecular targets.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-15-6-8-16(9-7-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOMLWMBASDXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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